molecular formula C9H6F2N2O3S B5501332 3,4-DIFLUORO-N-(3-ISOXAZOLYL)BENZENESULFONAMIDE

3,4-DIFLUORO-N-(3-ISOXAZOLYL)BENZENESULFONAMIDE

Cat. No.: B5501332
M. Wt: 260.22 g/mol
InChI Key: GYHGVZHDZFHFOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ML251 Analog is a potent inhibitor of the enzyme phosphofructokinase, which is crucial in the glycolytic pathway of the parasitic protists Trypanosoma brucei and Trypanosoma cruzi. These organisms are responsible for diseases such as Human African Trypanosomiasis and Chagas disease .

Preparation Methods

The synthesis of ML251 Analog involves several steps, typically performed under nitrogen atmosphere to avoid moisture and air sensitivity. Anhydrous solvents such as dichloromethane, N,N-dimethylformamide, acetonitrile, methanol, and triethylamine are commonly used . The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.

Chemical Reactions Analysis

ML251 Analog undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

ML251 Analog exerts its effects by inhibiting the enzyme phosphofructokinase, which is a key enzyme in the glycolytic pathway. This inhibition disrupts the production of adenosine triphosphate, which is essential for the survival of Trypanosoma brucei and Trypanosoma cruzi . The molecular targets and pathways involved include the glycolytic pathway and the enzyme phosphofructokinase.

Comparison with Similar Compounds

ML251 Analog is unique in its potent inhibition of phosphofructokinase in Trypanosoma brucei and Trypanosoma cruzi. Similar compounds include:

These compounds differ in their specific targets and mechanisms of action, highlighting the uniqueness of ML251 Analog in its specific inhibition of phosphofructokinase in parasitic protists.

Properties

IUPAC Name

3,4-difluoro-N-(1,2-oxazol-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2O3S/c10-7-2-1-6(5-8(7)11)17(14,15)13-9-3-4-16-12-9/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHGVZHDZFHFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NC2=NOC=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816913
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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